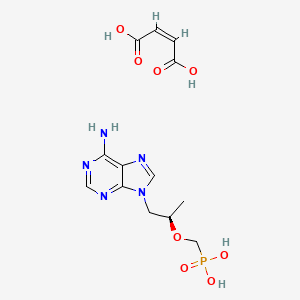

Tenofovir (maleate)

Vue d'ensemble

Description

Le ténofovir disoproxil maléate est un analogue nucléotidique de l'inhibiteur de la transcriptase inverse utilisé principalement dans le traitement de l'hépatite B chronique et du VIH/SIDA. C'est un promédicament du ténofovir, ce qui signifie qu'il est converti en sa forme active, le ténofovir diphosphate, dans l'organisme. Ce composé est connu pour son efficacité à réduire la charge virale et à prévenir la réplication des virus.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ténofovir disoproxil maléate implique plusieurs étapes. Initialement, le ténofovir est synthétisé par réaction de l'adénine avec un ester phosphonate. Ceci est suivi de l'estérification du ténofovir avec l'alcool isopropylique pour former le ténofovir disoproxil. Enfin, le ténofovir disoproxil est mis en réaction avec l'acide maléique pour produire le ténofovir disoproxil maléate .

Méthodes de production industrielle

La production industrielle du ténofovir disoproxil maléate implique généralement une synthèse chimique à grande échelle utilisant les mêmes étapes que celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le ténofovir disoproxil maléate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : les liaisons esters du ténofovir disoproxil maléate peuvent être hydrolysées pour libérer le ténofovir.

Oxydation et réduction : ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe phosphonate.

Réactifs et conditions courantes

Hydrolyse : généralement réalisée en solutions aqueuses en conditions acides ou basiques.

Oxydation et réduction : nécessite des agents oxydants ou réducteurs spécifiques, tels que le peroxyde d'hydrogène ou le borohydrure de sodium.

Substitution : implique souvent des nucléophiles comme les amines ou les alcools dans des conditions douces.

Principaux produits

Le principal produit d'hydrolyse est le ténofovir, qui est la forme active du médicament. D'autres réactions peuvent produire divers intermédiaires ou sous-produits en fonction des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le ténofovir disoproxil maléate a une large gamme d'applications dans la recherche scientifique :

Chimie : utilisé comme composé modèle pour étudier les analogues nucléotidiques et leurs interactions.

Biologie : utilisé dans la recherche sur les mécanismes de réplication virale et le développement de médicaments antiviraux.

Médecine : largement étudié pour son efficacité dans le traitement de l'hépatite B chronique et du VIH/SIDA.

Industrie : utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux.

Mécanisme d'action

Le ténofovir disoproxil maléate agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication des virus du VIH et de l'hépatite B. Une fois dans l'organisme, il est converti en ténofovir diphosphate, qui entre en compétition avec les nucléotides naturels pour son incorporation dans l'ADN viral. Cette incorporation entraîne une terminaison de chaîne, ce qui arrête efficacement la réplication virale .

Applications De Recherche Scientifique

HIV Treatment

Tenofovir disoproxil fumarate is a cornerstone in antiretroviral therapy (ART) for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of resistance. Studies have shown that Tenofovir is effective in both treatment-naïve and treatment-experienced patients.

- Efficacy : In a study involving 1,000 participants on Tenofovir-based regimens, 85% achieved viral suppression after 48 weeks .

- Safety : Long-term use has been associated with nephrotoxicity and bone density loss; however, careful monitoring can mitigate these risks .

Chronic Hepatitis B Treatment

Tenofovir is also indicated for patients with chronic HBV infection. Its antiviral activity against HBV is comparable to that of other treatments, with favorable safety profiles.

- Clinical Trials : A study comparing Tenofovir with besifovir dipivoxil maleate showed non-inferiority in virologic response rates after 48 weeks .

Pre-exposure Prophylaxis (PrEP)

Tenofovir disoproxil fumarate combined with emtricitabine has been shown to significantly reduce the risk of HIV infection among high-risk populations.

- Clinical Evidence : The iPrEx study demonstrated a 44% reduction in HIV incidence among participants receiving Tenofovir compared to those on placebo .

Pharmacokinetics and Drug Interactions

Tenofovir exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and extensive distribution. Its bioavailability can be affected by food intake; thus, it is recommended to be taken consistently either with or without food to maintain steady plasma levels .

Case Study 1: HIV/HBV Coinfection

A recent case-control study assessed cumulative Tenofovir exposure among patients with HIV/HBV coinfection. Results indicated that patients achieving complete HBV suppression had significantly higher levels of tenofovir diphosphate compared to those with incomplete suppression (516 vs. 1456 fmol/punch) .

Case Study 2: Long-term Safety

A longitudinal study monitored renal function and bone mineral density among patients on long-term Tenofovir therapy. While initial declines in bone density were noted, these changes stabilized over time, suggesting that early intervention strategies may help manage adverse effects .

Comparative Efficacy

Mécanisme D'action

Tenofovir disoproxil maleate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. Once inside the body, it is converted to tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

Ténofovir alafénamide : un autre promédicament du ténofovir avec des profils améliorés de sécurité rénale et osseuse.

Unicité

Le ténofovir disoproxil maléate est unique en raison de sa grande efficacité à réduire la charge virale et de son utilisation à la fois dans le traitement et la prévention du VIH et de l'hépatite B. Comparé au ténofovir alafénamide, il a une plus longue histoire d'utilisation et est disponible sous forme générique, ce qui le rend plus accessible dans de nombreuses régions .

Activité Biologique

Tenofovir disoproxil maleate (TDF) is a nucleotide analog used primarily in the treatment of HIV and chronic hepatitis B. Its biological activity is characterized by its ability to inhibit viral replication through several mechanisms, including the inhibition of reverse transcriptase. This article provides a comprehensive overview of the biological activity of Tenofovir, including its pharmacodynamics, pharmacokinetics, and case studies that highlight its clinical efficacy.

Tenofovir acts as a prodrug that is converted into its active form, tenofovir diphosphate, within cells. The mechanism involves the following steps:

- Conversion : After oral administration, TDF is hydrolyzed by gut and plasma esterases to release tenofovir.

- Phosphorylation : Tenofovir is then phosphorylated to tenofovir diphosphate, which competes with the natural substrate deoxyadenosine 5′-triphosphate during DNA synthesis.

- Inhibition : The active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B polymerase, leading to chain termination during viral DNA replication .

Pharmacokinetics

The pharmacokinetic profile of Tenofovir includes:

- Bioavailability : Approximately 25% when taken on an empty stomach; increases to about 40% with fatty meals.

- Peak Plasma Concentration : Achieved within one hour under fasting conditions and two hours post-fatty meal intake.

- Distribution : High concentrations are found in the kidney, liver, and intestinal tissues .

Efficacy Against HIV

Tenofovir demonstrates significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell lines, indicating potent antiviral effects even at low concentrations .

Table 1: Antiviral Activity of Tenofovir Against HIV-1

| Cell Type | EC50 (μM) |

|---|---|

| Lymphoblastoid cell lines | 0.04 - 8.5 |

| Primary monocyte/macrophage | Not specified |

| Peripheral blood lymphocytes | Not specified |

Combination Therapy

Tenofovir is often used in combination with other antiretroviral drugs, resulting in additive or synergistic effects. Studies have shown that combining Tenofovir with nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) enhances overall antiviral efficacy .

Case Studies

Several clinical trials have assessed the effectiveness of Tenofovir in HIV treatment:

- Study A : A randomized trial comparing TDF with other NRTIs demonstrated a higher rate of viral suppression (88.4% vs. 87.9%) at week 48, indicating its effectiveness as a backbone therapy .

- Study B : In patients receiving TAF (a newer formulation), smaller declines in bone mineral density (BMD) were observed compared to those on TDF, suggesting a more favorable safety profile for TAF while maintaining similar efficacy .

Safety Profile

The safety profile of Tenofovir has been extensively studied:

- Toxicity Studies : In a 90-day toxicity study in rats, no significant adverse effects were observed at doses comparable to human therapeutic levels .

- Fertility Effects : No adverse effects on fertility or early embryonic development were noted in male rats treated with Tenofovir disoproxil fumarate .

Propriétés

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQKUDVCYGLXAH-REVJHSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.